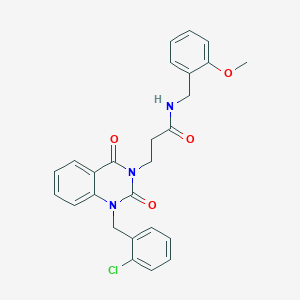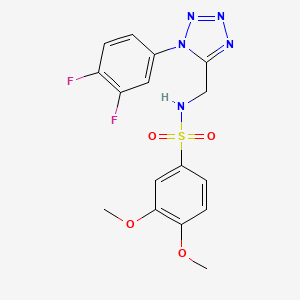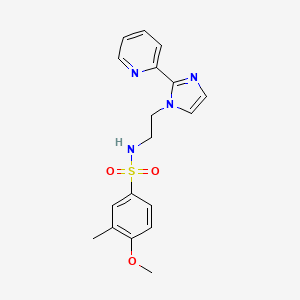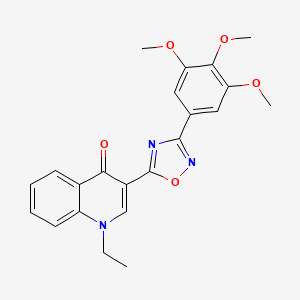
3-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its systematic name, molecular formula, and structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the types and numbers of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. Each step of the synthesis is usually characterized by a chemical reaction .Molecular Structure Analysis
The molecular structure of a compound is determined by methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide information about the arrangement of atoms in the molecule and the chemical bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound are studied to understand its reactivity. This involves identifying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by experimental measurements .科学的研究の応用
Synthesis and Chemical Reactions
Research in the field of organic chemistry has explored the synthesis of quinazoline derivatives due to their potential therapeutic applications. For instance, the work on benzyne reactions for synthesizing cryptaustoline and cryptowoline involves cyclization processes that are foundational to creating complex quinazoline structures (Kametani & Ogasawara, 1967). Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline demonstrates the steps involving substitution, nitration, reduction, cyclization, and chlorination, showcasing the intricate processes involved in developing quinazoline derivatives (Wang et al., 2015).
Therapeutic Applications
Quinazoline derivatives have been investigated for their pharmacological properties , including diuretic, antihypertensive, and anti-diabetic potentials. A study synthesizing N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives found several compounds with significant activity, comparing favorably against standards like metolazone and prazosin (Rahman et al., 2014). Another research effort focused on novel quinazolinone derivatives for antimicrobial activity, where compounds were tested against various microbial strains, underscoring the antimicrobial potential of quinazoline derivatives (Habib, Hassan, & El‐Mekabaty, 2013).
Corrosion Inhibition
Quinazoline compounds have also been evaluated for their corrosion inhibition properties , demonstrating significant protective effects on mild steel in acidic environments. A study on Schiff bases derived from quinazoline showed an average efficiency of 92% at specific concentrations, acting as mixed type inhibitors and adhering to the Langmuir adsorption isotherm (Khan et al., 2017). This finding highlights the potential industrial applications of quinazoline derivatives in protecting metals from corrosion.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-34-23-13-7-3-8-18(23)16-28-24(31)14-15-29-25(32)20-10-4-6-12-22(20)30(26(29)33)17-19-9-2-5-11-21(19)27/h2-13H,14-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWFUFNIWQWOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)
![N-(4-(dimethylamino)phenyl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838944.png)





![(2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2838954.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)

![methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2838958.png)
